molecular formula C22H24ClN7O B2834473 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide CAS No. 1005974-00-4

3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide

Katalognummer: B2834473
CAS-Nummer: 1005974-00-4
Molekulargewicht: 437.93
InChI-Schlüssel: PVHSUCDRXSNLMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C22H24ClN7O and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide (CAS Number: 1005974-00-4) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H24ClN7OC_{22}H_{24}ClN_{7}O with a molecular weight of approximately 437.9 g/mol. The structure features a complex arrangement that includes multiple heterocycles, which are critical for its biological interactions.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves inhibition of specific kinases. The compound is hypothesized to act as an inhibitor of the BRAF kinase pathway, which is significant in various cancers. In particular, BRAF V600E mutations are prevalent in melanoma and other malignancies.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • In vitro studies showed that related pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited cell proliferation in various cancer cell lines such as A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 23.6 nM to over 100 nM depending on the specific derivative tested .
  • Cell Cycle Arrest : The most promising derivatives have been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
CompoundTarget KinaseIC50 (nM)Cell Line TestedEffect
1vBRAF V600E23.6A375Inhibitory
1uBRAF V600E51.5HT-29Inhibitory
1lC-RAF8.5PC-3Inhibitory

Selectivity and Safety

The selectivity profile of these compounds indicates a preference for cancer cells over normal cells. For example, studies have shown that certain derivatives possess moderate to potent anti-proliferative activities against tumor cells while sparing normal Madin-Darby canine kidney (MDCK) cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Dual EGFR/VGFR2 Inhibition : A related compound was tested for its ability to inhibit both EGFR and VGFR2 pathways with IC50 values ranging from 0.3 to 24 µM across different assays. This suggests potential multitarget therapeutic applications .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between these compounds and the active sites of target kinases like BRAF V600E, supporting the hypothesis of their inhibitory mechanisms .

Eigenschaften

IUPAC Name

3-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-13-7-6-8-17(15(13)3)29-19-16(10-26-29)20(25-12-24-19)30-18(9-14(2)28-30)27-21(31)22(4,5)11-23/h6-10,12H,11H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHSUCDRXSNLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C(C)(C)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.